For MOCVD growth of III-V semiconductors (InSb, GaSb), unstable SbH₃ or low-volatility TESb compromise process stability. Trimethylantimony (TMSb) is the preferred precursor:
Ideal for IR detectors and HBTs.
Trimethylantimony (TMSb) is the primary organometallic antimony precursor utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Metal-Organic Vapor Phase Epitaxy (MOVPE) workflows. As a highly volatile, pyrophoric liquid, it serves as the standard source of high-purity antimony for the epitaxial growth of III-V compound semiconductors, including GaSb, InSb, and AlGaSb. For industrial and laboratory buyers, TMSb is defined by its high vapor pressure (approximately 103.6 Torr at 25 °C), room-temperature storage stability, and predictable high-temperature pyrolysis kinetics. These baseline properties make it a foundational chemical for manufacturing advanced optoelectronics, infrared detectors, and high-speed logic devices, where precise stoichiometric control and reproducible mass transport are non-negotiable procurement criteria [1].
Procurement substitution of TMSb with alternative antimony sources routinely compromises process stability and epitaxial quality. Substituting with the hydride baseline, stibine (SbH3), introduces severe handling hazards and requires cryogenic storage due to rapid room-temperature decomposition, making it unviable for standard fab delivery systems [1]. Conversely, utilizing heavier alkyl alternatives like triethylantimony (TESb) drastically reduces precursor vapor pressure, forcing the use of heated bubblers and delivery lines to prevent condensation and mass transport starvation [2]. Furthermore, replacing TMSb with low-temperature precursors such as tris(dimethylamino)antimony (TDMASb) fundamentally alters the pyrolysis kinetics, mismatching the decomposition profile with standard group-III precursors (like TMGa) and narrowing the process window, which often leads to poor surface morphology and unacceptable background carrier concentrations [3].
TMSb demonstrates a vapor pressure of approximately 103.6 Torr at 25 °C, which is dramatically higher than the 3.8 Torr vapor pressure of the closest alkyl substitute, Triethylantimony (TESb), at the same temperature [1]. This >27-fold difference in volatility dictates mass transport behavior in standard MOCVD bubblers.
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | ~103.6 Torr |
| Comparator Or Baseline | Triethylantimony (TESb) at ~3.8 Torr |
| Quantified Difference | >27-fold higher vapor pressure for TMSb |
| Conditions | Standard precursor bubbler operation at 25 °C |
The high volatility of TMSb allows for efficient, reproducible saturation of the carrier gas without the need for aggressive line heating, preventing condensation risks in fab delivery systems.
Unlike the hydride baseline Stibine (SbH3), which decomposes into hydrogen gas and solid antimony within 2 to 4 hours at room temperature, TMSb remains stable indefinitely when stored under an inert atmosphere [1]. This extreme difference in thermodynamic stability completely alters the logistical requirements for chemical handling.
| Evidence Dimension | Room-temperature decomposition timeframe |
| Target Compound Data | Stable indefinitely under inert atmosphere |
| Comparator Or Baseline | Stibine (SbH3) decomposes within 2-4 hours |
| Quantified Difference | Months to years of shelf life versus <4 hours |
| Conditions | Storage in standard sealed bubblers/cylinders at 20-25 °C |
TMSb eliminates the need for expensive -80 °C cryogenic storage or complex point-of-use gas generation, allowing seamless integration into standard chemical cabinets.
During the MOCVD growth of GaSb, TMSb and Trimethylgallium (TMGa) exhibit nearly identical thermal consumption rates and pyrolysis kinetics. In contrast, mismatched precursor pairs, such as TMSb paired with Triethylgallium (TEGa) or TESb paired with TMGa, suffer from asynchronous decomposition profiles that complicate V/III ratio control [1].
| Evidence Dimension | Precursor consumption rate matching |
| Target Compound Data | Nearly identical thermal consumption rates to TMGa |
| Comparator Or Baseline | Mismatched pairs (e.g., TMSb + TEGa) showing asynchronous decomposition |
| Quantified Difference | Synchronized vs. asynchronous pyrolysis kinetics |
| Conditions | MOCVD growth of GaSb at 500-600 °C |
Synchronized decomposition prevents the formation of group-III droplets or antimony hillocks, drastically improving epitaxial yield and surface morphology.
TMSb provides a constant, mass-transport-limited growth plateau at optimal temperatures of 580-600 °C, yielding high-quality, mirror-like surface morphologies. Lower temperature regimes (<540 °C), often targeted by alternative precursors, fall into kinetically limited growth that results in poor morphology due to antimonide precipitates associated with incomplete pyrolysis[1].
| Evidence Dimension | Growth rate stability regime |
| Target Compound Data | Constant, mass-transport-limited growth at 580-600 °C |
| Comparator Or Baseline | Kinetically limited growth at <540 °C with poor morphology |
| Quantified Difference | Mirror-like morphology vs. antimonide precipitates |
| Conditions | Atmospheric or low-pressure MOCVD of AlGaSb/GaSb with a V/III ratio of 3 |
A wide, stable high-temperature process window is essential for industrial scale-up, ensuring uniform thickness across large wafers despite minor thermal gradients.
TMSb is the precursor of choice for growing high-mobility InSb and InGaAsSb active layers. Its high vapor pressure and precise V/III ratio control enable the suppression of intrinsic p-type defects, which is critical for minimizing background carrier concentrations and maximizing detector sensitivity [1].
For the fabrication of advanced heterojunction bipolar transistors and high electron mobility transistors, TMSb is paired with TMGa and TMAl. The matched pyrolysis kinetics of these methyl-based precursors ensure sharp heterointerfaces and prevent the formation of antimony precipitates in AlGaSb/GaSb structures [2].
In multi-wafer MOCVD reactors used for TPV production, the high volatility of TMSb guarantees uniform mass transport across large deposition zones. This prevents the precursor starvation and thickness non-uniformity issues that plague heavier alternatives like TESb [3].
Flammable;Corrosive;Irritant;Environmental Hazard